molecular formula C11H7FINS B8401892 2-[(4-Fluorophenyl)thio]-5-iodopyridine

2-[(4-Fluorophenyl)thio]-5-iodopyridine

Cat. No.: B8401892
M. Wt: 331.15 g/mol
InChI Key: GEEAGSUDQUTYBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Fluorophenyl)thio]-5-iodopyridine is a halogenated pyridine derivative featuring a fluorophenylthio group at the 2-position and an iodine atom at the 5-position. The iodine atom at the 5-position distinguishes it from structurally related analogs, influencing its reactivity and applications in medicinal chemistry or materials science .

Properties

Molecular Formula

C11H7FINS

Molecular Weight

331.15 g/mol

IUPAC Name

2-(4-fluorophenyl)sulfanyl-5-iodopyridine

InChI

InChI=1S/C11H7FINS/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11/h1-7H

InChI Key

GEEAGSUDQUTYBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)SC2=NC=C(C=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Halogen-Substituted Pyridines

  • 2-((4-Fluorophenyl)thio)pyridine (): Lacks the 5-iodo substituent, resulting in reduced steric bulk and lower molecular weight. The absence of iodine may enhance solubility in polar solvents but reduce electrophilicity at the 5-position.
  • 2-[(4-Nitrophenyl)thio]pyridine (): The nitro group is strongly electron-withdrawing, contrasting with the electron-deficient but polarizable iodine in the target compound. This difference significantly alters reactivity in cross-coupling reactions .
  • The rigid, planar structure of pyridine in the target compound may confer distinct crystallinity and packing behavior compared to non-aromatic heterocycles .

Thioether-Linked Heterocycles

  • Ethyl 2-{[4,6-bis(4-fluorophenyl)pyrimidin-2-yl]thio}acetate (): A pyrimidine-based analog with dual fluorophenyl groups.
  • Methyl (2-((4,6-bis(4-fluorophenyl)pyrimidin-2-yl)thio)acetyl)-L-valinate (): Incorporates an amino acid side chain, improving water solubility and bioavailability relative to the target compound’s simpler structure .

Table 1: Key Properties of Selected Analogous Compounds

Compound Yield (%) Melting Point (°C) Key Substituents Reference
2-[(4-Fluorophenyl)thio]-5-iodopyridine N/A* N/A* 2-(4-FPhS), 5-I
2-((4-Fluorophenyl)thio)pyridine 48–68 77–175 2-(4-FPhS)
Ethyl 2-{[4,6-bis(4-FPh)pyrimidin-2-yl]thio}acetate 68 N/A Pyrimidine core, dual 4-FPh
5-(4-FPh)-5-methylimidazolidine-2,4-dione N/A N/A Imidazolidine core, 4-FPh

Key Observations:

  • Synthetic Yields : Thioether-linked pyridines and pyrimidines (e.g., ) exhibit moderate to high yields (48–68%), suggesting efficient synthetic routes despite steric challenges .
  • Melting Points : Fluorophenyl-containing compounds (e.g., ) show a wide melting range (77–175°C), correlating with crystallinity and intermolecular interactions (e.g., halogen bonding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.